molecular formula C16H24N4O3 B6450821 N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]cyclobutanecarboxamide CAS No. 2549024-13-5

N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]cyclobutanecarboxamide

Cat. No. B6450821
CAS RN: 2549024-13-5
M. Wt: 320.39 g/mol
InChI Key: ZMMLSYWICDNKHN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a tetrahydropyrimidinyl group, a piperidinyl group, and a cyclobutanecarboxamide group. These groups are common in many pharmaceuticals and could potentially have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydropyrimidinyl group would likely contribute to the stability of the molecule, while the piperidinyl and cyclobutanecarboxamide groups could potentially influence its reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and reagents used. The amide group in the cyclobutanecarboxamide could potentially undergo hydrolysis or condensation reactions. The piperidine ring could potentially undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, stability, and reactivity would be influenced by the functional groups present in the molecule .

Scientific Research Applications

Antitumor Activity

Imidazole derivatives, including 1,3-diazole, have been investigated for their antitumor potential. Researchers have synthesized compounds containing imidazole moieties and evaluated their effects on cancer cell lines. For instance, Yurttas et al. developed a compound called 2-((1-((4-substituted phenyl)amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide . This compound was evaluated for antitumor activity against rat glioma (C6) and human hepatocellular carcinoma (HepG2) cell lines .

Anti-HIV Activity

Indole derivatives, which often contain imidazole-like structures, have been explored for their anti-HIV properties. For instance, 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were synthesized and screened for their anti-HIV activity against both HIV-1 (IIIB) and HIV-2 (ROD) strains. These compounds were evaluated in acutely infected cells (MT-4) and showed promising results .

Urease Inhibition

Barbituric acid derivatives, including those with imidazole-like functionalities, have been studied as potential inhibitors of urease enzymes. Urease inhibitors play a crucial role in developing drugs to combat diseases caused by ureolytic enzymes. Researchers synthesized thirty-two derivatives of barbituric acid as zwitterionic adducts of diethyl ammonium salts and investigated their inhibitory effects on urease .

Future Directions

The potential applications of this compound would likely depend on its biological activity. It could potentially be explored for use in pharmaceuticals or as a research tool in the study of biological systems .

properties

IUPAC Name

N-[1-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)piperidin-4-yl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O3/c1-18-10-13(15(22)19(2)16(18)23)20-8-6-12(7-9-20)17-14(21)11-4-3-5-11/h10-12H,3-9H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMLSYWICDNKHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)N2CCC(CC2)NC(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)piperidin-4-yl]cyclobutanecarboxamide

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